2,6-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2,6-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C29H28BNO2. It is a boronic ester derivative of pyridine, characterized by the presence of two phenyl groups and a dioxaborolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2,6-diphenylpyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using an acid or base, resulting in the formation of the corresponding aryl compound.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are often used.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Aryl Compounds: Formed through protodeboronation.
Scientific Research Applications
2,6-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its reactivity as a boronic ester. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Another boronic ester with similar reactivity but different structural features.
2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine: A structurally related compound with applications in materials science.
Uniqueness
2,6-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific combination of a pyridine core with boronic ester functionality, making it highly versatile in organic synthesis and materials science .
Properties
Molecular Formula |
C23H24BNO2 |
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Molecular Weight |
357.3 g/mol |
IUPAC Name |
2,6-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C23H24BNO2/c1-22(2)23(3,4)27-24(26-22)19-15-20(17-11-7-5-8-12-17)25-21(16-19)18-13-9-6-10-14-18/h5-16H,1-4H3 |
InChI Key |
NROVGZVNXAIWDK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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